molecular formula C7H6ClN3 B2585796 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 83472-65-5

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B2585796
CAS RN: 83472-65-5
M. Wt: 167.6
InChI Key: MEMSMUXNPZZHAZ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 . It is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved through various methods. One approach involves the use of a Pd-catalyzed amide coupling reaction . Another method involves the systematic optimization of molecules, which has led to the identification of compounds with nanomolar mTOR inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is established based on NMR spectroscopic data . The structure comprises an imidazole ring fused with a pyridine moiety .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

The tri- and tetra-substituted imidazole scaffold, akin to "5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine," plays a crucial role in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. These inhibitors demonstrate potential for higher binding selectivity and potency by targeting the adenosine 5'-triphosphate (ATP) binding pocket, leading to advancements in anti-inflammatory therapies (Scior et al., 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicine

Heterocyclic N-oxide derivatives, related to the structural framework of "this compound," are recognized for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds are integral in forming metal complexes, designing catalysts, asymmetric catalysis, and exhibiting potent biological activities, such as anticancer and antibacterial properties (Li et al., 2019).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives, including those with structures similar to "this compound," have been utilized as optical sensors due to their ability to form coordination and hydrogen bonds. Their biological and medicinal applications further enhance their suitability as exquisite sensing materials for various analytical purposes (Jindal & Kaur, 2021).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to "this compound," is notable in medicinal chemistry for providing various bioactive molecules, including kinase inhibitors like ponatinib. This review emphasizes the structure-activity relationships (SAR) and the quest for novel compounds with enhanced pharmacokinetic profiles (Garrido et al., 2021).

Synthetic Imidazopyridine-Based Derivatives as Antibacterial Agents

Imidazopyridines, sharing the heterocyclic core with "this compound," show promise as potential inhibitors against multi-drug resistant bacterial infections. This review highlights strategies for preparing such derivatives and their structural-activity relationship (SAR), offering insights into novel antibacterial agents with reduced side effects (Sanapalli et al., 2022).

Mechanism of Action

The mechanism of action of imidazo[4,5-b]pyridines is diverse. They are known to act as GABA A receptor positive allosteric modulators . Some derivatives have been designed and synthesized as selective mTOR inhibitors .

Safety and Hazards

When handling 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

Future Directions

Imidazo[4,5-b]pyridines have shown significant medicinal potential in various fields such as the central nervous system, digestive system, cancer, inflammation, etc . Future research may focus on further exploring their therapeutic significance and developing new synthetic methods .

properties

IUPAC Name

5-chloro-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMSMUXNPZZHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83472-65-5
Record name 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-N2-methylpyridine-2,3-diamine (300 mg, 1.9 mmol) in HC(OMe)3 (10 mL) was added TsOH (10 mg) at 22° C. The mixture was stirred for 3 h under reflux until TLC (PE: EA=3:1) showed that the reaction was complete. The mixture was concentrated to get the crude material which was purified by using column chromatography on silica gel to give the desired product (261 mg, 81.6%) as an oil. LCMS (m/z): 168.1 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81.6%

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